
Quazolast
Descripción general
Descripción
Quazolast is a small molecule drug known for its role as a potent mediator release inhibitor. It is primarily used in the treatment of immune system diseases and respiratory diseases, such as asthma . The molecular formula of this compound is C12H7ClN2O3, and it is classified as a mast cell stabilizer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Quazolast involves the formation of a quinoline derivative. The key steps include the cyclization of appropriate precursors to form the oxazoloquinoline core structure. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Quazolast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline core, affecting the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
Quazolast has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving mediator release inhibition.
Biology: Investigated for its effects on mast cells and its potential role in modulating immune responses.
Medicine: Evaluated for its efficacy in treating respiratory diseases, particularly asthma, and its gastroprotective properties
Industry: Utilized in the development of new therapeutic agents targeting immune and respiratory diseases.
Mecanismo De Acción
Quazolast exerts its effects by stabilizing mast cells, thereby preventing the release of mediators such as histamine and leukotrienes. This action helps in reducing inflammation and allergic responses. The molecular targets include cell membrane modulators and pathways involved in mast cell activation .
Comparación Con Compuestos Similares
Quazolast is unique in its specific action as a mast cell stabilizer. Similar compounds include:
Sodium Cromoglycate: Another mast cell stabilizer used in the treatment of asthma and allergic conditions.
Ketotifen: An antihistamine and mast cell stabilizer with similar applications.
Nedocromil: Used for its anti-inflammatory properties in respiratory diseases.
This compound stands out due to its potent mediator release inhibition and its specific applications in treating immune and respiratory diseases .
Actividad Biológica
Quazolast, also known as RHC 3988, is a synthetic compound recognized for its significant biological activity, particularly as an antiallergic agent and mast cell stabilizer. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound operates primarily as a mediator release inhibitor , targeting mast cells and basophils to prevent the release of mediators associated with allergic reactions. This unique mechanism distinguishes it from traditional antihistamines that merely block histamine receptors. The inhibition of mediator release is crucial in alleviating symptoms related to allergic rhinitis, such as nasal congestion and itching.
Efficacy in Clinical Studies
Clinical studies have demonstrated that this compound significantly alleviates allergic symptoms compared to placebo. Its effectiveness has been particularly noted in cases of ragweed-induced nasal challenges , where it has shown superior results in reducing nasal congestion and other allergy-related symptoms.
Comparative Analysis with Other Compounds
The following table summarizes the comparative mechanisms and unique features of this compound against other antiallergic agents:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
This compound | Mediator release inhibitor | Effective in allergic rhinitis |
Eflornithine | Inhibits ornithine decarboxylase | Primarily used as an anti-cancer agent |
Bromadoline | Analgesic effects | Different pharmacological focus |
Cetirizine | Antihistamine | Commonly used for allergic rhinitis |
This compound's specific action as a mediator release inhibitor makes it a valuable candidate for further development in allergy therapeutics .
Case Studies on Gastroprotective Effects
Research has also explored this compound's gastroprotective properties . A study indicated that while this compound did not exhibit antisecretory activity in rat models, it effectively healed acetic acid-induced gastric ulcers. On day 15 post-treatment, significant healing was observed, suggesting its potential role in ulcer management .
Summary of Research Findings
- Antiallergic Activity : this compound has been shown to be effective in clinical settings for treating allergic rhinitis.
- Mediator Release Inhibition : Its primary mechanism involves inhibiting the release of inflammatory mediators from mast cells.
- Gastroprotective Effects : Demonstrated ability to heal gastric ulcers without affecting gastric secretion levels.
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing Quazolast, and how can its purity be validated?
- Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions, such as condensation or cyclization processes. Key parameters include temperature control (e.g., 60–80°C for intermediate steps), solvent selection (e.g., dichloromethane or ethanol), and catalyst use (e.g., palladium for cross-coupling reactions). Post-synthesis, purity validation requires chromatographic techniques like HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Ensure reproducibility by adhering to protocols in peer-reviewed syntheses and reporting retention times, solvent systems, and spectral peaks .
Table 1: Common Analytical Techniques for this compound Characterization
Q. Which in vitro assays are most suitable for preliminary pharmacological evaluation of this compound?
- Methodological Answer : For receptor-binding studies, use radioligand displacement assays (e.g., ³H-labeled ligands) with cell membranes expressing target receptors (e.g., histamine H₁ receptors). Optimize incubation times (30–60 minutes) and temperature (25°C) to minimize non-specific binding. For functional assays, measure second messengers like cAMP via ELISA. Include positive controls (e.g., cetirizine for antihistamines) and validate results with dose-response curves (IC₅₀ values). Triplicate experiments and statistical analysis (e.g., ANOVA) are critical to ensure robustness .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound’s pharmacokinetic (PK) profiles across species?
- Methodological Answer : Discrepancies in PK data (e.g., bioavailability in rodents vs. primates) often arise from metabolic differences. Address this by:
Comparative Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites.
CYP Enzyme Inhibition Assays : Test cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to assess metabolic stability.
Allometric Scaling : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human doses.
Document interspecies variations in enzyme expression and adjust experimental models accordingly. Contradictions should prompt re-evaluation of dose regimens or formulation strategies .
Q. What strategies optimize in vivo efficacy studies for this compound in complex disease models?
- Methodological Answer : In models like asthma or allergic inflammation:
- Dose Optimization : Conduct pilot studies to determine the minimum effective dose (MED) using staggered dosing (e.g., 0.1–10 mg/kg).
- Endpoint Selection : Combine histopathology (e.g., eosinophil infiltration) with biomarkers (e.g., serum IgE levels).
- Confounder Control : Standardize animal diets, circadian cycles, and housing conditions to reduce variability.
Use blinded randomization and power analysis to ensure adequate sample sizes (n ≥ 8/group). Advanced imaging (e.g., micro-CT for lung inflammation) enhances data granularity .
Q. How should researchers design studies to address this compound’s off-target effects in long-term toxicity assessments?
- Methodological Answer :
Transcriptomic Profiling : Perform RNA sequencing on tissues (e.g., liver, kidney) after 28-day repeated dosing.
High-Content Screening (HCS) : Use automated microscopy to detect cellular stress markers (e.g., ROS, mitochondrial membrane potential).
Cross-Species Validation : Compare rodent and zebrafish models to identify conserved toxicity pathways.
Prioritize dose ranges exceeding therapeutic indices (e.g., 10× MED) and include recovery phases to assess reversibility. Data interpretation must differentiate adaptive responses from pathological changes .
Q. Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships in heterogeneous datasets?
- Methodological Answer : Apply mixed-effects models to account for inter-subject variability. For non-linear relationships, use the Hill equation to calculate EC₅₀/ED₅₀ values. Software tools like GraphPad Prism or R (drc package) enable robust curve fitting. Validate models via bootstrapping (1,000 iterations) and report 95% confidence intervals. Outliers should be assessed using Grubbs’ test, not arbitrarily excluded .
Q. How can researchers enhance reproducibility when reporting this compound’s mechanism of action (MoA)?
- Methodological Answer :
- Open Protocols : Share step-by-step methodologies on platforms like Protocols.io .
- Deposit Raw Data : Use repositories like Zenodo or Figshare for spectra, chromatograms, and raw imaging files.
- Negative Results : Publish non-confirmatory studies to avoid publication bias.
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite prior work addressing similar MoA hypotheses .
Propiedades
Número CAS |
86048-40-0 |
---|---|
Fórmula molecular |
C12H7ClN2O3 |
Peso molecular |
262.65 g/mol |
Nombre IUPAC |
methyl 5-chloro-[1,3]oxazolo[4,5-h]quinoline-2-carboxylate |
InChI |
InChI=1S/C12H7ClN2O3/c1-17-12(16)11-15-8-5-7(13)6-3-2-4-14-9(6)10(8)18-11/h2-5H,1H3 |
Clave InChI |
ZCRBUWNCWCWRGL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC2=CC(=C3C=CC=NC3=C2O1)Cl |
SMILES canónico |
COC(=O)C1=NC2=CC(=C3C=CC=NC3=C2O1)Cl |
Apariencia |
Solid powder |
Key on ui other cas no. |
86048-40-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5-chloro-1,3-oxazolo(4,5-h)quinoline-2-carboxylic acid methyl ester 5-COQCAM quazolast |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.